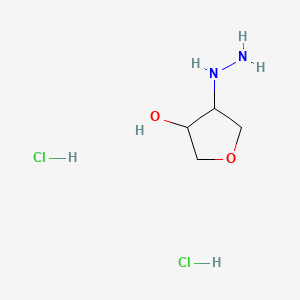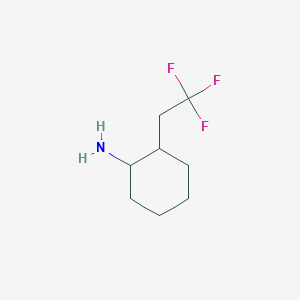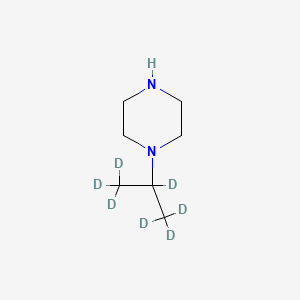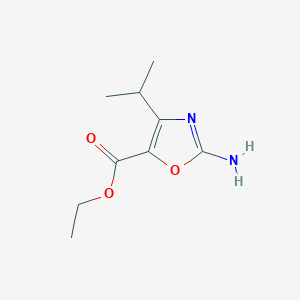![molecular formula C17H32Cl2N4O2 B12311120 8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 8-Isobutil-3-(piperidin-4-ilmetil)-1,3,8-triazaspiro[45]decano-2,4-diona es un compuesto orgánico complejo que pertenece a la clase de compuestos espiro. Estos compuestos se caracterizan por un enlace espiro único, donde dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 8-Isobutil-3-(piperidin-4-ilmetil)-1,3,8-triazaspiro[4.5]decano-2,4-diona típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del enlace espiro: Esto se logra mediante una reacción de ciclización que involucra un precursor adecuado.
Introducción del grupo piperidin-4-ilmetil: Este paso a menudo involucra una reacción de sustitución nucleofílica.
Modificaciones finales:
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto a menudo incluye:
Uso de reactivos de alta pureza: Para minimizar las impurezas.
Optimización de las condiciones de reacción: Como la temperatura, la presión y la elección del solvente.
Pasos de purificación: Incluyendo la cristalización y la cromatografía para asegurar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 8-Isobutil-3-(piperidin-4-ilmetil)-1,3,8-triazaspiro[4.5]decano-2,4-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esto puede conducir a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Incluyendo el borohidruro de sodio o el hidruro de litio y aluminio.
Solventes: Los solventes comunes incluyen el etanol, el metanol y el diclorometano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 8-Isobutil-3-(piperidin-4-ilmetil)-1,3,8-triazaspiro[4.5]decano-2,4-diona tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por sus posibles efectos terapéuticos, incluido su uso como agente ansiolítico o anticonvulsivo.
Biología: El compuesto se utiliza en la investigación para comprender sus efectos en varias vías biológicas y su potencial como candidato a fármaco.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 8-Isobutil-3-(piperidin-4-ilmetil)-1,3,8-triazaspiro[4.5]decano-2,4-diona implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Receptores: Como los receptores GABA, donde puede actuar como agonista o antagonista.
Enzimas: El compuesto puede inhibir o activar ciertas enzimas, afectando varias vías metabólicas.
Canales iónicos: Puede modular los canales iónicos, influyendo en la excitabilidad celular y la neurotransmisión.
Comparación Con Compuestos Similares
Compuestos similares
Hidrocloruro de buspirona: Otro compuesto espiro con propiedades ansiolíticas.
Spirotetramat: Un compuesto espiro utilizado como insecticida.
Singularidad
El dihidrocloruro de 8-Isobutil-3-(piperidin-4-ilmetil)-1,3,8-triazaspiro[45]decano-2,4-diona es único debido a sus características estructurales específicas y la presencia de los grupos isobutílico y piperidin-4-ilmetil.
Propiedades
Fórmula molecular |
C17H32Cl2N4O2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
8-(2-methylpropyl)-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C17H30N4O2.2ClH/c1-13(2)11-20-9-5-17(6-10-20)15(22)21(16(23)19-17)12-14-3-7-18-8-4-14;;/h13-14,18H,3-12H2,1-2H3,(H,19,23);2*1H |
Clave InChI |
KVKIHGILMRNOIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC2(CC1)C(=O)N(C(=O)N2)CC3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)


![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)





